molecular formula C8H7N3O B1582590 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 35220-26-9

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1582590
CAS RN: 35220-26-9
M. Wt: 161.16 g/mol
InChI Key: DBLBOJCLFBZXDP-UHFFFAOYSA-N
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Description

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 35220-26-9 . It has a molecular weight of 161.16 and its IUPAC name is 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is 1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is a solid with a melting point of 158-160°C . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde is used in chemical synthesis .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. The compound could potentially be used as a building block in the synthesis of more complex molecules .
  • Pharmaceutical Research

    • Application : Imidazo[1,2-a]pyridines, a class of compounds to which 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde belongs, have shown promising bioactivity in pharmaceutical research .
    • Method of Application : These compounds have been used in the development of various drugs, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis medications .
    • Results or Outcomes : Some synthetic drugs containing the imidazo[1,2-a]pyridine unit have been commercialized, such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprinone .
  • Materials Science

    • Application : Imidazo[1,2-a]pyridines have potential applications in materials science .
    • Results or Outcomes : The outcomes would also depend on the specific area of materials science. The compounds could potentially be used in the development of new materials with unique properties .
  • Chemodivergent Synthesis
    • Application : This compound has been used in chemodivergent synthesis .
    • Method of Application : It has been used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
    • Results or Outcomes : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
  • Microwave Assisted Synthesis

    • Application : This compound has been used in microwave-assisted synthesis .
    • Method of Application : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
    • Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
  • Optoelectronic Devices

    • Application : Imidazo[1,2-a]pyridines, a class of compounds to which 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde belongs, have potential applications in optoelectronic devices .
    • Results or Outcomes : The outcomes would also depend on the specific area of optoelectronics. The compounds could potentially be used in the development of new optoelectronic devices with unique properties .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLBOJCLFBZXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303834
Record name 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

35220-26-9
Record name 5-Aminoimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 162500
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Record name 35220-26-9
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Record name 5-aminoimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K MATSUMOTO, T UCHIDA… - Journal of Synthetic …, 1977 - jstage.jst.go.jp
Peripheral conjugate carbo-and heterocycles such as bridged homo-and heteroannulenes, cyclazines, and dihydropyrenes are desired in order to obtain experimental evidence …
Number of citations: 7 www.jstage.jst.go.jp
松本澄, 内田高峰, 山内淳 - 有機合成化学協会誌, 1977 - jlc.jst.go.jp
Peripheral conjugate carbo- and heterocycles such as bridged homo- and heteroannulenes, cyclazines, and dihydropyrenes are desired in order to obtain experimental evidence …
Number of citations: 4 jlc.jst.go.jp

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